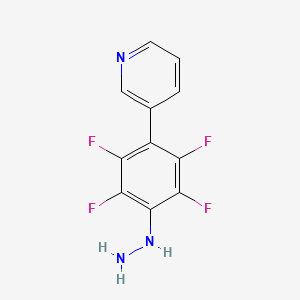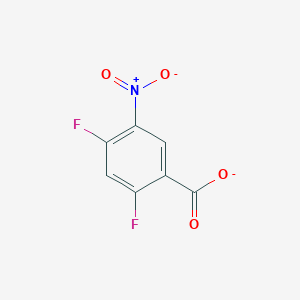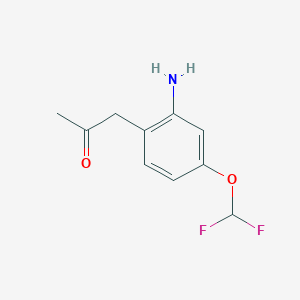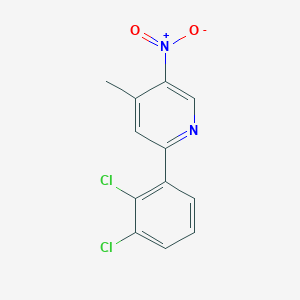
2-(2,3-Dichlorophenyl)-4-methyl-5-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-Dichlorophenyl)-4-methyl-5-nitropyridine is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of two chlorine atoms on the phenyl ring, a methyl group on the pyridine ring, and a nitro group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Dichlorophenyl)-4-methyl-5-nitropyridine typically involves the nitration of 2-(2,3-Dichlorophenyl)-4-methylpyridine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it suitable for large-scale production.
化学反応の分析
Types of Reactions: 2-(2,3-Dichlorophenyl)-4-methyl-5-nitropyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The methyl group on the pyridine ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium hydroxide, potassium carbonate, or other bases.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products:
Reduction: 2-(2,3-Dichlorophenyl)-4-methyl-5-aminopyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-(2,3-Dichlorophenyl)-4-carboxy-5-nitropyridine.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity and stability.
作用機序
The mechanism of action of 2-(2,3-Dichlorophenyl)-4-methyl-5-nitropyridine and its derivatives depends on the specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro group can influence the compound’s reactivity and binding affinity to biological targets, while the chlorine atoms can affect its lipophilicity and membrane permeability.
類似化合物との比較
2-(2,3-Dichlorophenyl)-4-methylpyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-(2,3-Dichlorophenyl)-5-nitropyridine: Similar structure but without the methyl group, which can affect its chemical and biological properties.
2-(2,3-Dichlorophenyl)-4-methyl-3-nitropyridine:
Uniqueness: 2-(2,3-Dichlorophenyl)-4-methyl-5-nitropyridine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential biological activity. The combination of the nitro group, chlorine atoms, and methyl group on the pyridine ring makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C12H8Cl2N2O2 |
|---|---|
分子量 |
283.11 g/mol |
IUPAC名 |
2-(2,3-dichlorophenyl)-4-methyl-5-nitropyridine |
InChI |
InChI=1S/C12H8Cl2N2O2/c1-7-5-10(15-6-11(7)16(17)18)8-3-2-4-9(13)12(8)14/h2-6H,1H3 |
InChIキー |
IGVFQCOZOYTFPZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1[N+](=O)[O-])C2=C(C(=CC=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


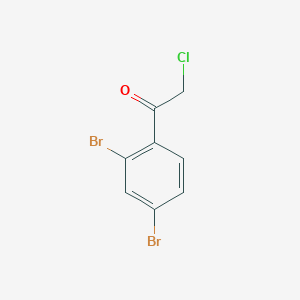

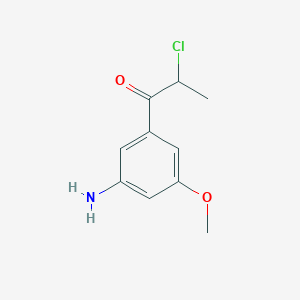
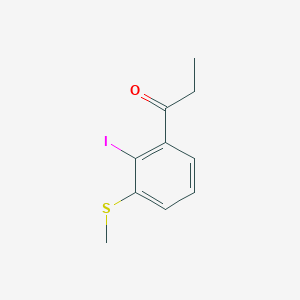

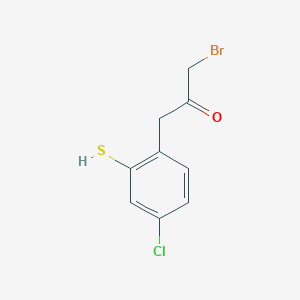
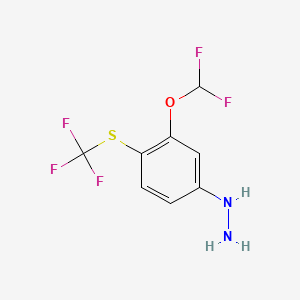
![4-Methoxy-1aH-indeno[1,2-b]oxirene](/img/structure/B14052673.png)


